molecular formula C22H24FN5O2 B2574548 6-Cyclohexyl-2-[(4-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 876901-70-1

6-Cyclohexyl-2-[(4-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2574548
CAS No.: 876901-70-1
M. Wt: 409.465
InChI Key: RIRCJTBBSAEXAF-UHFFFAOYSA-N
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Description

The compound “6-Cyclohexyl-2-[(4-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione” is a complex organic molecule that contains several functional groups. It has a purine-imidazole core, which is a common structure in many biological molecules. The molecule also contains a fluorophenyl group, a cyclohexyl group, and two methyl groups .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The purine-imidazole core is a bicyclic structure with four nitrogen atoms. The fluorophenyl and cyclohexyl groups are likely to add further complexity to the structure .


Chemical Reactions Analysis

The reactivity of this compound would be expected to be influenced by the presence of the various functional groups. For example, the imidazole ring is known to be involved in various chemical reactions, including acting as a nucleophile or a base .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by the presence of the various functional groups. For example, the presence of the imidazole ring could confer basic properties, while the fluorophenyl group could influence the compound’s polarity and solubility .

Properties

CAS No.

876901-70-1

Molecular Formula

C22H24FN5O2

Molecular Weight

409.465

IUPAC Name

6-cyclohexyl-2-[(4-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C22H24FN5O2/c1-14-12-26-18-19(24-21(26)28(14)17-6-4-3-5-7-17)25(2)22(30)27(20(18)29)13-15-8-10-16(23)11-9-15/h8-12,17H,3-7,13H2,1-2H3

InChI Key

RIRCJTBBSAEXAF-UHFFFAOYSA-N

SMILES

CC1=CN2C3=C(N=C2N1C4CCCCC4)N(C(=O)N(C3=O)CC5=CC=C(C=C5)F)C

solubility

not available

Origin of Product

United States

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